8-(Azetidin-3-yloxy)quinoline
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Overview
Description
8-(Azetidin-3-yloxy)quinoline is a chemical compound characterized by the presence of a quinoline ring substituted with an azetidin-3-yloxy group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Azetidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with azetidine derivatives. One common method includes the nucleophilic substitution reaction where the hydroxyl group of quinoline is replaced by the azetidin-3-yloxy group under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: The azetidin-3-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(Azetidin-3-yloxy)quinoline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the azetidin-3-yloxy group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of the azetidin-3-yloxy group.
Azetidine: The azetidine ring itself, which is a common structural motif in various bioactive compounds.
Uniqueness: 8-(Azetidin-3-yloxy)quinoline is unique due to the combination of the quinoline ring and the azetidin-3-yloxy group, which may confer distinct chemical and biological properties not observed in its individual components.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
8-(azetidin-3-yloxy)quinoline |
InChI |
InChI=1S/C12H12N2O/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10/h1-6,10,13H,7-8H2 |
InChI Key |
MRLONZGAOYTKAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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